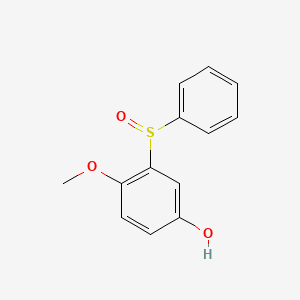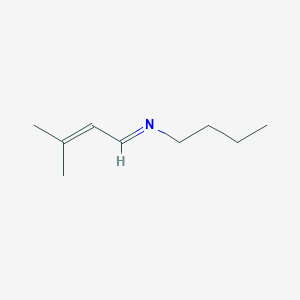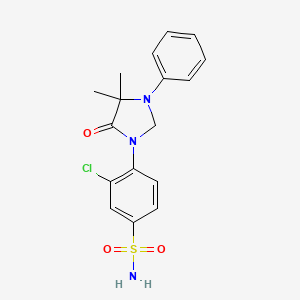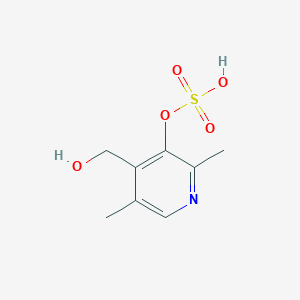
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate is an organic compound with a pyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate typically involves the reaction of 2,5-dimethylpyridine with formaldehyde and sulfuric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid.
Solvents: Common solvents include water or alcohols.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of pyridine, such as aldehydes, carboxylic acids, alcohols, and amines.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hydroxymethyl)-2-methylpyridine
- 2,5-Dimethylpyridine
- 4-Methylpyridine
Uniqueness
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
66414-40-2 |
|---|---|
Fórmula molecular |
C8H11NO5S |
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2,5-dimethylpyridin-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H11NO5S/c1-5-3-9-6(2)8(7(5)4-10)14-15(11,12)13/h3,10H,4H2,1-2H3,(H,11,12,13) |
Clave InChI |
YRVNIWMQRNGNEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1CO)OS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


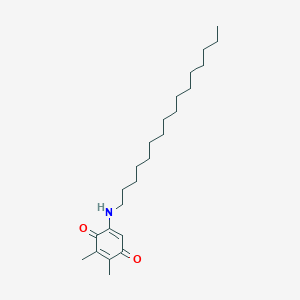
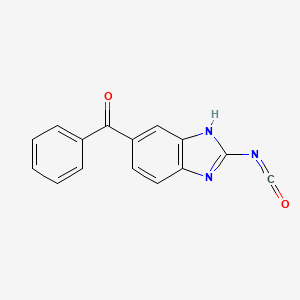
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
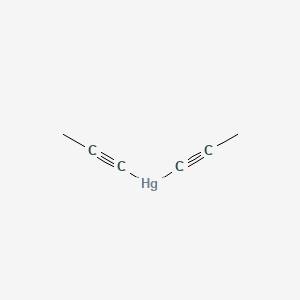
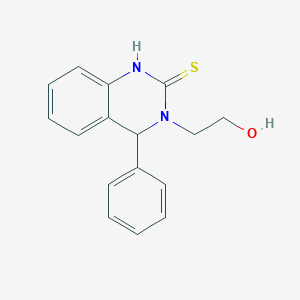
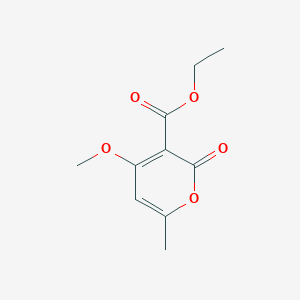
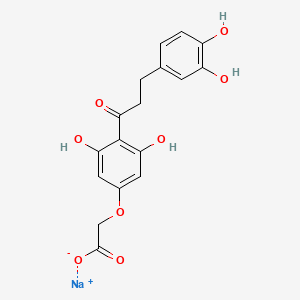
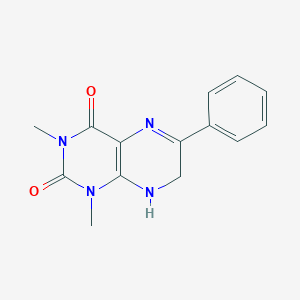
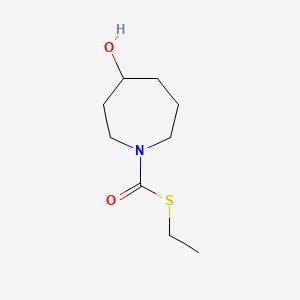
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
